molecular formula C3H3ClN2O2 B13664540 (5-Chloro-1,3,4-oxadiazol-2-YL)methanol

(5-Chloro-1,3,4-oxadiazol-2-YL)methanol

Cat. No.: B13664540
M. Wt: 134.52 g/mol
InChI Key: SJMALHMNBJLPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chloro and hydroxymethyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetic acid hydrazide with carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens. The chloro and hydroxymethyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • (5-Methyl-1,3,4-oxadiazol-2-YL)methanol
  • (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol
  • (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol

Comparison:

Properties

Molecular Formula

C3H3ClN2O2

Molecular Weight

134.52 g/mol

IUPAC Name

(5-chloro-1,3,4-oxadiazol-2-yl)methanol

InChI

InChI=1S/C3H3ClN2O2/c4-3-6-5-2(1-7)8-3/h7H,1H2

InChI Key

SJMALHMNBJLPES-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(O1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.